molecular formula C17H20N2O4S B3598922 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide

N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide

Cat. No.: B3598922
M. Wt: 348.4 g/mol
InChI Key: FVLULAGWSJWBTN-UHFFFAOYSA-N
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Description

The compound is a type of amide, which is a common type of functional group in organic chemistry. Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by an amine or ammonia. The general structure of an amide is R-CO-NR’R’‘, where R, R’, and R’’ can be a variety of atoms or groups of atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative in the presence of a dehydrating agent. This is a common method for the synthesis of amides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the specific groups attached to the amide functional group. The presence of the methoxy and methylphenyl groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with nitrous acid. The specific reactions that this compound would undergo would depend on the other groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the specific groups present in the molecule. For example, the presence of the methoxy group could increase the compound’s solubility in certain solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs are amides, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it is a novel compound, initial research might focus on determining its physical and chemical properties, while if it is intended to be used as a drug, research might focus on its pharmacological properties .

Properties

IUPAC Name

2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-9-10-15(23-3)16(11-13)24(21,22)19(2)12-17(20)18-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLULAGWSJWBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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